molecular formula C16H15ClN2O B2711591 1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazole CAS No. 537009-08-8

1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazole

Cat. No. B2711591
CAS RN: 537009-08-8
M. Wt: 286.76
InChI Key: OXJFJWDQMPSRJC-UHFFFAOYSA-N
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Description

“1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazole” is a compound that contains an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The compound also contains a chlorophenoxy group and a propyl group attached to the imidazole ring .

Scientific Research Applications

Antimicrobial Activities

Benzimidazole derivatives, closely related to 1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazole, have been synthesized and evaluated for their antimicrobial efficacy. These compounds have been characterized through various spectroscopic techniques and tested against a panel of gram-positive and gram-negative bacteria. Molecular docking studies, particularly with Biotin carboxylase from E. coli, have been conducted to understand their mode of action, suggesting potential utility in developing new antimicrobial agents (Journals Iosr, V.Chidambaranathan, C.M.Mahalakshmi, 2015).

Quantum Chemical and Structural Analyses

Quantum chemical studies, including IR, NMR, and X-ray diffraction, have been performed on benzimidazole derivatives to elucidate their molecular geometry, vibrational frequencies, and electronic properties. These studies provide insights into the structural and electronic factors influencing the biological activity and stability of these compounds, contributing to the rational design of benzimidazole-based drugs (N. Özdemir, B. Eren, M. Dinçer, Yunus Bekdemir, 2011).

Anticancer Agents

The synthesis of benzimidazoles bearing an oxadiazole nucleus has been reported, showcasing significant in vitro anticancer activity. These derivatives have been screened by the National Cancer Institute (NCI), USA, against a 60 cell line panel, highlighting their potential as novel anticancer agents. Some compounds demonstrated notable growth inhibition activity, marking them as leads for further anticancer drug development (M. Rashid, A. Husain, Ravinesh Mishra, 2012).

Future Directions

Imidazole derivatives have been the focus of numerous research studies due to their wide range of biological activities . Future research on “1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazole” could focus on exploring its potential biological activities, developing efficient synthesis methods, and studying its physical and chemical properties.

properties

IUPAC Name

1-[3-(4-chlorophenoxy)propyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c17-13-6-8-14(9-7-13)20-11-3-10-19-12-18-15-4-1-2-5-16(15)19/h1-2,4-9,12H,3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJFJWDQMPSRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole

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